molecular formula C9H14N5O4P B13863210 Tenofovir-d5

Tenofovir-d5

Cat. No.: B13863210
M. Wt: 292.24 g/mol
InChI Key: SGOIRFVFHAKUTI-WBKASDIDSA-N
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Description

Tenofovir-d5 is a deuterated form of tenofovir, a nucleotide analog reverse transcriptase inhibitor. It is primarily used in the treatment of HIV and chronic hepatitis B. The deuterium atoms in this compound replace hydrogen atoms, which can enhance the compound’s metabolic stability and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tenofovir-d5 involves multiple steps, starting from commercially available starting materials. One common method includes the stereoselective reduction of 1-(6-chloro-9H-purin-9-yl)propan-2-one using an alcohol dehydrogenase, followed by aminolysis and hydrolysis to form the desired product . The reaction conditions typically involve the use of biocatalysts such as lipase from Burkholderia cepacia and alcohol dehydrogenase from Lactobacillus kefir .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of immobilized enzymes and optimized reaction conditions can enhance yield and purity. The key steps include the stereoselective reduction, aminolysis, and hydrolysis, followed by purification processes to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Tenofovir-d5 undergoes various chemical reactions, including:

    Oxidation: Conversion of alcohol groups to ketones or aldehydes.

    Reduction: Reduction of ketones or aldehydes to alcohols.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) and nucleophiles such as amines and alcohols.

Major Products Formed

The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further utilized in pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tenofovir-d5 is unique due to the presence of deuterium atoms, which can improve its metabolic stability and reduce the rate of degradation. This can lead to better pharmacokinetic properties and potentially lower dosing requirements compared to non-deuterated forms .

Properties

Molecular Formula

C9H14N5O4P

Molecular Weight

292.24 g/mol

IUPAC Name

[(2R)-1-(6-aminopurin-9-yl)-1,1,3,3,3-pentadeuteriopropan-2-yl]oxymethylphosphonic acid

InChI

InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-7-8(10)11-3-12-9(7)14/h3-4,6H,2,5H2,1H3,(H2,10,11,12)(H2,15,16,17)/t6-/m1/s1/i1D3,2D2

InChI Key

SGOIRFVFHAKUTI-WBKASDIDSA-N

Isomeric SMILES

[2H]C([2H])([2H])[C@H](C([2H])([2H])N1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O

Canonical SMILES

CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O

Origin of Product

United States

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